4-Bromo-5-chloroquinoline
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Overview
Description
4-Bromo-5-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H5BrClN and is characterized by a quinoline ring substituted with bromine and chlorine atoms at the 4th and 5th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-(4-bromaniline) ethyl acrylate in the presence of diphenyl ether at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Bromo-5-chloroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
- 4-Chloroquinoline
- 5-Bromoquinoline
- 6-Bromo-4-chloroquinoline
Comparison: 4-Bromo-5-chloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
Molecular Formula |
C9H5BrClN |
---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
4-bromo-5-chloroquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |
InChI Key |
LAXKIDIMBHOQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Br |
Origin of Product |
United States |
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